S0859

pH regulation cardiac electrophysiology transporter pharmacology

S0859 is the definitive pharmacological tool for isolating NBC-mediated pHi recovery—it selectively inhibits NBCn1 (SLC4A7) with a Ki of 1.7 μM and achieves full suppression at ~30 μM without cross-inhibiting NHE1 or Cl−/HCO3− exchangers. Unlike non-selective agents such as DIDS or NHE-restricted alternatives like cariporide, S0859 uniquely resolves bicarbonate-dependent transport mechanisms. Combine with NHE inhibitors for complete blockade of sarcolemmal acid extrusion in cardiac myocyte preparations. Validated in ErbB2-dependent breast cancer models, coronary endothelial apoptosis assays, and multi-species electrophysiology studies. Published gram-scale synthesis supports multi-laboratory standardization.

Molecular Formula C29H24ClN3O3S
Molecular Weight 530.0 g/mol
CAS No. 1019331-10-2
Cat. No. B610618
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameS0859
CAS1019331-10-2
SynonymsS0859;  S-0859;  S 0859.
Molecular FormulaC29H24ClN3O3S
Molecular Weight530.0 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)CN(CC2=CC=C(C=C2)C3=CC=CC=C3S(=O)(=O)NC#N)C(=O)C4=CC=CC=C4Cl
InChIInChI=1S/C29H24ClN3O3S/c1-21-10-12-22(13-11-21)18-33(29(34)26-7-2-4-8-27(26)30)19-23-14-16-24(17-15-23)25-6-3-5-9-28(25)37(35,36)32-20-31/h2-17,32H,18-19H2,1H3
InChIKeyITDBPOSLOROLMT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





S0859 (CAS 1019331-10-2) Procurement Guide: Selective NBC Inhibitor for pH Regulation Research


S0859 is an N-cyanosulphonamide small molecule (C29H24ClN3O3S, MW 530.04) that functions as a selective, high-affinity inhibitor of sodium-bicarbonate cotransporters (NBCs), specifically targeting the electroneutral NBCn1 (SLC4A7) [1]. The compound reversibly inhibits NBC-mediated intracellular pH (pHi) recovery with a Ki of 1.7 μM, achieving full inhibition at approximately 30 μM in isolated ventricular myocytes [1]. S0859 does not inhibit Na+/H+ exchange (NHE) or Cl−/HCO3−/OH− exchangers at concentrations that fully suppress NBC activity, establishing its utility as a pharmacological tool for dissecting bicarbonate-dependent pH regulatory mechanisms in cardiovascular and cancer research [2].

Why S0859 Cannot Be Substituted with Generic NBC Inhibitors or NHE Blockers


Generic anion transport inhibitors such as DIDS (4,4′-diisothiocyano-2,2′-stilbenedisulfonic acid) and SITS lack target specificity, inhibiting multiple anion exchangers and transporters indiscriminately, which confounds experimental interpretation [1]. Conversely, NHE inhibitors like cariporide (HOE-642) or amiloride derivatives (EIPA) selectively block Na+/H+ exchange but are completely inactive against NBC-mediated pH regulation [2]. S0859 uniquely occupies a pharmacological niche by inhibiting NBCn1 (SLC4A7) without affecting NHE1 at concentrations up to 30 μM [3]. However, researchers must also account for its ancillary activity against monocarboxylate transporters (MCT1/2/4; IC50 = 4–10 μM) and strong plasma protein binding that limits in vivo utility [4][5]. Substituting S0859 with any single alternative therefore sacrifices either selectivity, mechanistic resolution, or both.

Quantitative Differentiation Evidence for S0859 Procurement Decisions


NBC Selectivity Profile: S0859 Spares NHE and Anion Exchangers at Functional Concentrations

S0859 demonstrates clear selectivity for NBC over NHE and Cl−/HCO3− exchangers. In ventricular myocytes superfused with CO2/HCO3− buffer containing 30 μM cariporide (to isolate NBC activity), S0859 inhibited pHi recovery with a Ki of 1.7 μM [1]. Critically, when NHE was isolated using HEPES buffer, 30 μM S0859 produced no measurable inhibition of NHE-mediated pHi recovery, confirming functional selectivity [1]. Similarly, Cl−/HCO3− and Cl−/OH− exchange-mediated recovery from alkalosis remained unaffected by S0859 under CO2/HCO3− buffer conditions [1].

pH regulation cardiac electrophysiology transporter pharmacology

Off-Target Activity: S0859 Inhibits Monocarboxylate Transporters (MCT1/2/4) with IC50 Values of 4–10 μM

Beyond its primary NBC target, S0859 exhibits significant inhibitory activity against monocarboxylate transporters (MCTs). In Xenopus laevis oocytes heterologously expressing MCT1, MCT2, or MCT4, S0859 reversibly inhibited lactate/pyruvate transport with IC50 values ranging from 4 to 10 μM [1]. For comparison, the electrogenic NBCe1 (SLC4A4) was inhibited with an IC50 of 9 μM under identical heterologous expression conditions [1]. Partial inhibition of endogenous lactate transport was also observed in cultured mouse astrocytes at 50 μM S0859 [1].

transporter pharmacology off-target profiling metabolite transport

Gram-Scale Synthesis Feasibility: 45% Overall Yield from Commercial Starting Materials

S0859 is accessible via a short, solution-phase synthetic route amenable to gram-scale production. Larsen et al. (2012) reported a four-step synthesis achieving an overall yield of 45% from commercially available starting materials [1]. This contrasts with many specialized pharmacological tool compounds that lack published scalable synthetic protocols, limiting their broad availability and cost-effectiveness for multi-center or high-throughput studies.

chemical synthesis scale-up research tool availability

Solubility and Formulation Constraints: High DMSO Solubility but Strong Plasma Protein Binding

S0859 exhibits high solubility in DMSO (≥100 mg/mL, equivalent to ≥188.67 mM) enabling convenient stock preparation for in vitro studies . However, a critical limitation exists for in vivo applications: S0859 binds very strongly to plasma components, and measurements on isolated murine tissues showed no effect at concentrations up to 50 μM [1]. This contrasts with compounds that maintain free fraction in plasma and are suitable for systemic administration.

compound formulation in vivo pharmacology solubility

Recommended Research Applications for S0859 Based on Quantitative Evidence


Dissecting NBCn1-Dependent pH Regulation in Isolated Cardiomyocytes

S0859 is the tool of choice for isolating NBC-mediated pHi recovery in cardiac myocyte preparations. With a Ki of 1.7 μM and full NBC inhibition at ~30 μM, S0859 can be combined with NHE inhibitors (e.g., 30 μM cariporide) to achieve complete blockade of sarcolemmal acid extrusion while maintaining selectivity over Cl−/HCO3−/OH− exchangers [1]. This application is supported by direct electrophysiological evidence from guinea pig, rat, and rabbit ventricular myocytes [1].

pH Regulation Studies in ErbB2-Positive Breast Cancer Cell Models

NBCn1 (SLC4A7) is strongly upregulated in ErbB2-dependent breast cancer and genetically linked to breast cancer susceptibility [2]. S0859 has been validated for in vitro studies in human and murine breast cancer cell lines to investigate NBCn1 contributions to pHi regulation [2]. However, researchers should note that S0859's MCT-inhibitory activity (IC50 = 4–10 μM) may influence lactate transport in glycolytic cancer cells [3], necessitating appropriate controls or orthogonal genetic approaches.

Coronary Endothelial Cell Apoptosis and Ischemia-Reperfusion Modeling

S0859 treatment significantly increases caspase-3 activity and elevates apoptotic endothelial cell numbers in coronary endothelial cells, establishing its utility for probing NBCn1 roles in ischemic injury and reperfusion [1]. This application is particularly relevant given that NBC inhibition is cardioprotective in animal models of post-ischemic reperfusion [1].

In Vitro Transporter Selectivity Profiling and Method Development

S0859 serves as a reference compound for establishing NBC-selectivity assays and validating new NBC inhibitor candidates. Its well-characterized potency (Ki = 1.7 μM for NBCn1; IC50 = 9 μM for NBCe1), defined off-target profile (MCT1/2/4; IC50 = 4–10 μM), and lack of activity against NHE and anion exchangers provide a benchmark for comparative pharmacology studies [3][4]. The published gram-scale synthesis further supports its use as a standard in multi-laboratory collaborative efforts [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for S0859

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.